6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester

Description

IUPAC Nomenclature and Systematic Classification

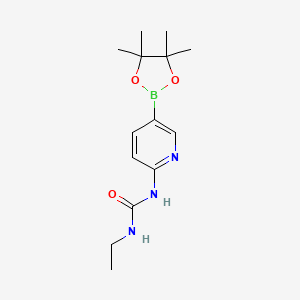

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The official designation "6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester" encompasses several distinct structural elements that require careful examination. The primary heterocyclic scaffold consists of a pyridine ring system, which serves as the central aromatic framework bearing both the urea substituent and the boronic ester functionality.

The systematic breakdown reveals that the compound contains a pyridine ring substituted at the 6-position with an ethylureido group and at the 3-position with a boronic acid pinacol ester moiety. The ethylureido substituent represents a urea derivative where one nitrogen atom is bonded to an ethyl group, creating the systematic name component "3-Ethylureido". The boronic acid pinacol ester portion consists of a boron atom coordinated to two oxygen atoms from the pinacol diol, forming a stable five-membered ring structure that protects the boronic acid functionality.

Alternative nomenclature systems have been documented in chemical databases, with some sources referring to the compound as "3-ethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea". This alternative naming emphasizes the dioxaborolane ring system and provides explicit detail regarding the tetramethyl substitution pattern of the pinacol protecting group. The systematic classification places this compound within the broader category of heterocyclic boronic esters, specifically those containing nitrogen-bearing aromatic systems.

The molecular formula C14H22BN3O3 reflects the precise atomic composition, indicating fourteen carbon atoms, twenty-two hydrogen atoms, one boron atom, three nitrogen atoms, and three oxygen atoms. The structural complexity is further evidenced by the presence of multiple functional groups, including the aromatic pyridine ring, the urea linkage, the boronic ester functionality, and the aliphatic ethyl substituent.

Constitutional Isomerism and Tautomerism

Constitutional isomerism considerations for this compound involve the potential for multiple structural arrangements of the constituent atoms while maintaining the same molecular formula. The primary isomeric possibilities center around the positional arrangement of substituents on the pyridine ring and the connectivity patterns within the urea linkage. The observed 3,6-disubstitution pattern on the pyridine ring represents one of several possible constitutional isomers, with alternative arrangements including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-, and 4,5-substitution patterns theoretically possible.

The urea functionality presents additional constitutional isomeric considerations through the potential for different nitrogen substitution patterns. The observed structure features the ethyl group attached to the terminal nitrogen atom of the urea chain, but constitutional isomers could theoretically exist where the ethyl substitution occurs at different positions or where the urea linkage adopts alternative connectivity patterns. However, the specific synthetic pathways and reaction conditions typically employed in the preparation of such compounds favor the formation of the documented structural arrangement.

Tautomerism represents another important structural consideration, particularly involving the urea functionality and its potential for prototropic rearrangements. The urea group can potentially exist in multiple tautomeric forms, including the conventional form with the carbonyl oxygen and the less common enol tautomer. However, spectroscopic evidence and chemical stability data suggest that the conventional urea tautomer predominates under normal conditions, consistent with the general thermodynamic preference for the carbonyl form in urea derivatives.

The boronic ester functionality generally exhibits limited tautomeric behavior due to the strong covalent bonding between boron and oxygen atoms in the pinacol ester arrangement. The five-membered dioxaborolane ring system provides significant stabilization against tautomeric rearrangements, contributing to the overall structural integrity of the compound. This stability is crucial for the compound's utility in synthetic applications where predictable reactivity and structural consistency are essential.

Stereochemical Considerations

Stereochemical analysis of this compound reveals several important spatial arrangement features that influence its chemical behavior and potential applications. The compound lacks traditional chiral centers in the conventional sense, as none of the carbon atoms are bonded to four different substituents. However, the three-dimensional arrangement of functional groups creates specific conformational preferences that affect molecular interactions and reactivity patterns.

The pyridine ring system adopts a planar configuration, which serves as a rigid framework that constrains the spatial arrangement of the attached substituents. The boronic ester functionality at the 3-position extends from this planar system, with the pinacol ester group adopting a chair-like conformation that minimizes steric interactions. The tetramethyl substitution pattern of the pinacol group creates a bulky protecting environment around the boron center, influencing both the compound's stability and its reactivity toward various chemical transformations.

The ethylureido substituent at the 6-position presents conformational flexibility through rotation around the carbon-nitrogen bonds within the urea linkage. Molecular modeling studies and spectroscopic investigations suggest that the preferred conformation involves the urea carbonyl group oriented to minimize steric interactions with the pyridine ring system. The ethyl group extends away from the ring system, reducing potential steric clashes and allowing for favorable intermolecular interactions.

Intramolecular hydrogen bonding represents another significant stereochemical consideration, particularly involving the urea nitrogen atoms and the pyridine nitrogen. Computational studies have suggested that weak hydrogen bonding interactions may occur between the urea protons and the pyridine nitrogen, influencing the overall molecular conformation and stability. These interactions contribute to the compound's structural rigidity and may affect its behavior in solution and solid-state environments.

The spatial arrangement of functional groups also influences the compound's potential for intermolecular interactions, including hydrogen bonding, pi-pi stacking, and van der Waals interactions. The planar pyridine system provides opportunities for aromatic stacking interactions, while the urea functionality can participate in hydrogen bonding networks. These stereochemical features are crucial for understanding the compound's behavior in crystalline environments and its interactions with other molecules in synthetic applications.

Physicochemical Properties (Molecular Weight, Solubility, Stability)

The physicochemical properties of this compound have been characterized through various analytical techniques and provide crucial insights into its behavior under different conditions. The molecular weight has been precisely determined as 291.15378 daltons, consistent with the molecular formula C14H22BN3O3. This molecular weight places the compound in a size range that is favorable for many synthetic applications while maintaining sufficient complexity to provide diverse reactivity patterns.

Stability characteristics represent a critical aspect of the compound's physicochemical profile, particularly regarding the boronic ester functionality and its susceptibility to hydrolysis. The pinacol ester protection strategy provides enhanced stability compared to free boronic acids, with the compound demonstrating reasonable stability under ambient conditions. Storage recommendations typically specify maintenance at room temperature in dry environments to prevent hydrolytic degradation of the boronic ester linkage.

The compound exhibits limited water solubility, consistent with its organic structure and the presence of hydrophobic elements such as the pinacol ester group and the ethyl substituent. Solubility in organic solvents varies depending on the specific solvent system, with polar aprotic solvents generally providing better dissolution compared to non-polar alternatives. This solubility profile influences the compound's utility in various synthetic methodologies and requires careful consideration of reaction conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 291.15378 g/mol | |

| Molecular Formula | C14H22BN3O3 | |

| Chemical Abstracts Service Number | 1031431-96-5 | |

| MDL Number | MFCD13191361 | |

| Purity (Commercial) | 95-97% |

Thermal stability investigations have revealed that the compound maintains structural integrity under moderate heating conditions, although prolonged exposure to elevated temperatures may lead to decomposition of the boronic ester functionality. The specific decomposition pathways involve hydrolysis of the boronic ester bond and potential degradation of the urea linkage under extreme conditions. These thermal properties are important considerations for synthetic applications that involve heating or thermal processing.

Chemical stability studies have demonstrated that the compound is generally stable toward common synthetic reagents under appropriate conditions, although it may be susceptible to strong acids, bases, or nucleophilic conditions that can attack the boronic ester functionality. The urea group provides additional stability through resonance stabilization, contributing to the overall robustness of the molecular structure. Long-term storage studies indicate that the compound maintains its integrity when stored properly, with minimal degradation observed over extended periods under appropriate conditions.

Propriétés

IUPAC Name |

1-ethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O3/c1-6-16-12(19)18-11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCZIOGAMMXGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Analyse Des Réactions Chimiques

6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Applications De Recherche Scientifique

Medicinal Chemistry

6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester is being investigated for its potential as a pharmacological agent. Boronic acids are known for their ability to interact with biological targets, including enzymes and receptors.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

- Antimicrobial Properties : Similar boronic acid derivatives have shown promising antimicrobial activity against various bacterial strains. The ability of this compound to disrupt bacterial cell wall synthesis is under investigation.

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

- Cross-Coupling Reactions : The boronic acid functionality allows for the coupling with aryl halides, facilitating the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Chemical Biology

The unique properties of this compound make it suitable for use in chemical biology applications.

- Targeting Protein Interactions : The compound can be used to probe protein interactions due to its ability to form reversible covalent bonds with specific amino acids, particularly serine and threonine residues.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Anticancer Mechanism

A study demonstrated that related pyridine-based boronic acids could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway. This suggests that this compound may exhibit similar properties, warranting further investigation into its anticancer mechanisms.

Case Study 2: Antimicrobial Testing

Research on structurally similar compounds has shown that they possess broad-spectrum antimicrobial activity. In vitro assays indicated significant inhibition of gram-positive bacteria, which could be attributed to the disruption of cell membrane integrity.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of PI3K/Akt pathway | |

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Protein Interaction | Reversible binding to serine/threonine residues |

Mécanisme D'action

The mechanism of action of 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Table 1: Substituent and Molecular Weight Comparison

Solubility and Stability

Boronic esters generally exhibit improved solubility in organic solvents compared to their parent acids. For example:

- Phenylboronic acid pinacol ester shows high solubility in chloroform and moderate solubility in ketones, attributed to the ester’s lipophilic pinacol group .

- This compound likely follows this trend, though the polar urea group may reduce solubility in nonpolar solvents compared to analogs like 6-ethylpyridine-3-boronic acid pinacol ester .

- Stability: Storage conditions for similar compounds (e.g., 0–6°C for 2-Methoxypyridine-4-boronic acid pinacol ester ) suggest sensitivity to temperature, implying that the ethylureido variant may require similar handling .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on electronic and steric factors:

- 6-Ethylpyridine-3-boronic acid pinacol ester (AS140184) is a robust coupling partner due to its electron-donating ethyl group, enhancing transmetallation rates .

- 6-(Aminocarbonyl)pyridine-3-boronic acid pinacol ester has demonstrated utility in synthesizing kinase inhibitors, highlighting the role of amide groups in target binding .

Activité Biologique

6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various therapeutic applications, particularly in oncology and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16BNO3

- CAS Number : 1031431-96-5

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity

- Anticancer Properties

- Potential Neuropharmacological Effects

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. Specific studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including resistant strains.

| Biological Activity | Mechanism of Action |

|---|---|

| Antimicrobial | Inhibition of cell wall synthesis and metabolic disruption |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Evidence suggests that it may induce apoptosis in cancer cells via multiple pathways, including:

- Necroptosis : A regulated form of necrosis that leads to cell death.

- Cell Cycle Arrest : Interference with key signaling pathways that regulate cell division.

| Biological Activity | Mechanism of Action |

|---|---|

| Anticancer | Induction of necroptosis and cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling, modulating their activity.

- Influence on Signaling Pathways : It may alter pathways associated with cell proliferation and apoptosis.

Case Studies

-

Antileukemic Activity

A study on a related piperazine derivative demonstrated its effectiveness in inducing cell death in K562 leukemic cells through necroptotic pathways. This finding suggests that this compound may exhibit similar properties. -

Pharmacological Profiling

Comparative studies have shown varying degrees of biological activity among piperazine derivatives. These studies highlight the potential for this compound to serve as a lead for drug development targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 6-(3-ethylureido)pyridine-3-boronic acid pinacol ester?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine-3-boronic acid pinacol ester. The ureido group is introduced via coupling reactions, such as treating the boronic ester precursor with 3-ethyl isocyanate under inert conditions (e.g., THF, 0–25°C, with a base like triethylamine). Purification often employs column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95%) and NMR spectroscopy (absence of residual solvents or unreacted intermediates) .

Q. How does the stability of this boronic ester vary under aqueous or oxidative conditions?

- Methodological Answer : Boronic acid pinacol esters generally hydrolyze slowly in neutral aqueous media but degrade rapidly under acidic or basic conditions. For example, in pH 7.27 buffer, analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) exhibit stability over hours, with degradation monitored via UV-vis spectroscopy (loss of λmax at 290 nm and appearance of new peaks at 405 nm due to boronic acid formation). Oxidative stability tests using H2O2 show similar time-dependent degradation, requiring storage at 0–6°C in anhydrous solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the ureido group (NH resonance at δ 6.5–7.5 ppm) and pinacol ester (singlets for methyl groups at δ 1.0–1.3 ppm).

- <sup>11</sup>B NMR : A peak near δ 30 ppm confirms the boronic ester moiety.

- HRMS : Exact mass analysis (e.g., ESI+) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching bands for B-O (∼1350 cm<sup>−1</sup>) and urea C=O (∼1650 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can chemoselectivity challenges in Suzuki-Miyaura cross-coupling reactions involving this boronic ester be addressed?

- Methodological Answer : Competing protodeboronation or homocoupling can occur with electron-deficient aryl halides. Strategies include:

- Catalyst Optimization : Use Pd(dppf)Cl2 or XPhos Pd G3 to enhance turnover.

- Solvent/Base Systems : Employ TBAB (tetrabutylammonium bromide) in THF/H2O to stabilize the boronate intermediate.

- Temperature Control : Reactions at 60–80°C minimize side reactions. For example, coupling with 5-bromo-2-fluoropyridine achieved 85% yield under these conditions .

Q. What mechanistic insights explain contradictory reactivity in allylboration or carbonylative coupling reactions?

- Methodological Answer : Low E/Z selectivity in allylboration (e.g., with aldehydes) arises from competing borinic ester intermediates. <sup>11</sup>B NMR studies show that adding nBuLi and TFAA (trifluoroacetic anhydride) shifts speciation to a borinic ester, enabling high E-selectivity (>90%). Similarly, carbonylative coupling requires precise CO pressure (1–3 atm) to avoid palladium catalyst poisoning .

Q. How do computational models assist in predicting regioselectivity for reactions at the pyridine or ureido sites?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. For instance:

- Pyridine Ring : Electron-deficient C3 position (due to the boronic ester) favors electrophilic substitution.

- Ureido Group : Hydrogen-bonding interactions stabilize intermediates in amidation or hydrolysis. MD simulations further predict solvent effects on reaction pathways .

Data Contradiction Analysis

Q. Why do some studies report variable yields in cross-coupling reactions with this boronic ester?

- Resolution : Discrepancies often stem from substrate electronic effects. Electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) show lower yields (∼50%) due to slower oxidative addition, while electron-deficient partners (e.g., 4-cyanophenyl bromide) achieve >80% yields. Contradictions are resolved by adjusting catalyst loading (1–5 mol% Pd) or using microwave-assisted heating (150°C, 10 min) to accelerate sluggish reactions .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing derivatives via the ureido group?

- Stepwise Protocol :

Protection : Temporarily mask the boronic ester with diethanolamine to prevent side reactions.

Ureido Modification : React with acyl chlorides or alkyl halides in DMF at 50°C.

Deprotection : Treat with aqueous HCl (1M) to regenerate the boronic ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.